An In-depth Technical Guide to 3-bromo-5-methoxy-2-methyl-2H-indazole: A Key Scaffold for Drug Discovery
An In-depth Technical Guide to 3-bromo-5-methoxy-2-methyl-2H-indazole: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 3-bromo-5-methoxy-2-methyl-2H-indazole Scaffold
Indazoles, a class of bicyclic heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic properties and ability to act as bioisosteres for other key structures, such as indoles, have made them a privileged scaffold in drug discovery. The 2H-indazole tautomer, in particular, has garnered significant attention for its presence in a variety of biologically active molecules, including kinase inhibitors used in oncology.
This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 3-bromo-5-methoxy-2-methyl-2H-indazole. The strategic placement of a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group on the N2 nitrogen atom creates a molecule with significant potential for further chemical modification and exploration of structure-activity relationships (SAR). The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, which can be critical for its interaction with biological targets.
Physicochemical Properties of 3-bromo-5-methoxy-2-methyl-2H-indazole
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-bromo-5-methoxy-2-methyl-2H-indazole are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrN₂O | [2] |
| Molecular Weight | 241.09 g/mol | [3] |
| Exact Mass | 239.9902 Da | Calculated |
| Appearance | Solid (predicted) | |
| InChI Key | Not available for this specific isomer | |
| Canonical SMILES | CN1N=C(Br)C2=CC(OC)=CC=C12 |
Synthesis and Mechanistic Insights
The synthesis of 2H-indazoles can be achieved through various methodologies, often tailored to achieve specific substitution patterns. A common and effective approach for the regioselective synthesis of 2-substituted-2H-indazoles involves a one-pot, three-component reaction.[4] This strategy is advantageous due to its operational simplicity and the use of readily available starting materials.
A plausible synthetic route to 3-bromo-5-methoxy-2-methyl-2H-indazole is outlined below. This multi-step process begins with the formation of the 2-methyl-2H-indazole core, followed by regioselective bromination.
Step 1: Synthesis of 5-methoxy-2-methyl-2H-indazole
The synthesis initiates with a copper-catalyzed, one-pot, three-component reaction of 2-bromo-4-methoxybenzaldehyde, methylamine, and sodium azide.[4][5] The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds necessary for constructing the indazole ring.[5] The reaction proceeds through an initial condensation of 2-bromo-4-methoxybenzaldehyde with methylamine to form an imine. Subsequent copper-catalyzed coupling with sodium azide and intramolecular cyclization yields the 5-methoxy-2-methyl-2H-indazole core.
Step 2: Regioselective Bromination
The final step involves the regioselective bromination of the 5-methoxy-2-methyl-2H-indazole intermediate at the C3 position. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The electronic properties of the 2H-indazole ring direct the electrophilic substitution to the C3 position.
Experimental Protocol: Synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole
The following is a representative experimental protocol based on established synthetic methodologies for 2H-indazoles and their subsequent halogenation.
Materials:
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2-bromo-4-methoxybenzaldehyde
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Methylamine (solution in THF or as hydrochloride salt)
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Sodium Azide (NaN₃)
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Copper(I) Iodide (CuI)
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N,N'-Dimethylethylenediamine (DMEDA)
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Dimethyl Sulfoxide (DMSO)
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N-Bromosuccinimide (NBS)
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Dichloromethane (DCM)
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Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Part A: Synthesis of 5-methoxy-2-methyl-2H-indazole
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To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methoxybenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq) in dimethyl sulfoxide (DMSO).
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Add methylamine (1.2 eq) to the reaction mixture.
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Add sodium azide (2.0 eq) portion-wise, ensuring the temperature is monitored.
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Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-methyl-2H-indazole.
Part B: Synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole
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Dissolve the purified 5-methoxy-2-methyl-2H-indazole (1.0 eq) in dichloromethane (DCM) in a reaction flask protected from light.
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Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-bromo-5-methoxy-2-methyl-2H-indazole.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole.
Caption: Synthetic route to 3-bromo-5-methoxy-2-methyl-2H-indazole.
Applications in Research and Drug Development
The 3-bromo-5-methoxy-2-methyl-2H-indazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole nucleus is a well-established pharmacophore in a variety of drug classes, including anti-cancer, anti-inflammatory, and anti-microbial agents.
The bromine atom at the 3-position is particularly significant as it provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies. This chemical versatility is a key reason why brominated heterocyclic compounds are highly sought after in drug discovery programs.
The methoxy group at the 5-position can also be a key determinant of biological activity. It can participate in hydrogen bonding with target proteins and influence the overall lipophilicity and metabolic stability of the molecule. The N-methyl group at the 2-position directs the substitution to this specific tautomer and can also play a role in receptor binding and pharmacokinetic properties.
Given the prevalence of the indazole scaffold in kinase inhibitors, it is plausible that derivatives of 3-bromo-5-methoxy-2-methyl-2H-indazole could be investigated as modulators of various protein kinases implicated in diseases such as cancer.
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